叠氮-PEG3-酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

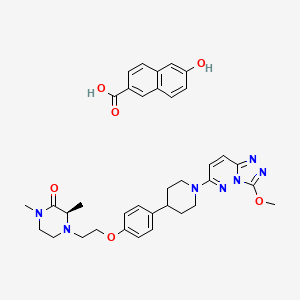

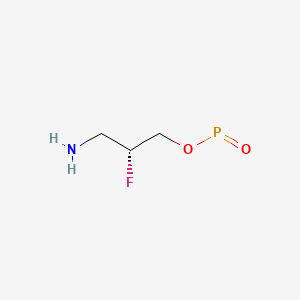

Azido-PEG3-acid is a crosslinker containing an azide (N3) group with a terminal carboxylic acid (CO2H). The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .

Molecular Structure Analysis

Azido-PEG3-acid has a chemical formula of C9H17N3O5 . It contains an azide group and a terminal carboxylic acid .Chemical Reactions Analysis

The azide group in Azido-PEG3-acid can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond .Physical And Chemical Properties Analysis

Azido-PEG3-acid has a molecular weight of 247.3 g/mol . It is a PEG derivative that increases solubility in aqueous media .科学研究应用

Synthesis and Melting Characterization of Azide Poly (ethylene glycol) Derivatives

Azido-PEG3-acid is a derivative of poly (ethylene glycol) (PEG), a semicrystalline polymer with tremendous applications in biological contexts and for industrial uses . The azide end groups affect PEG melting behavior. In contrast to oxygen-containing end groups, azides do not interact with PEG segments, thus inducing defect formation in the crystal lattice and the reduction of crystal sizes .

Crosslinking Agent

Azido-PEG3-acid is a crosslinker containing an azide (N3) group with a carboxylic acid (CO2H). The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond . The azide group enables Click Chemistry .

Solubility Enhancer

The hydrophilic PEG spacer in Azido-PEG3-acid increases solubility in aqueous media . This property is particularly useful in various research applications where solubility of compounds is a critical factor.

Antibody-Drug Conjugates

Azido-PEG3-acid can be synthetically incorporated into antibody-drug conjugates . These are used in targeted protein degradation, a promising approach in drug discovery and development .

Proteolysis-Targeting Chimeras (PROTAC)

Azido-PEG3-acid can also be used in the synthesis of proteolysis-targeting chimeras (PROTAC) molecules . PROTACs are a new class of drugs that work by recruiting an E3 ligase to tag a specific protein for degradation .

Synthesis of Phosphonic Acids

Azido-PEG3-acid has been used in the synthesis of various phosphonic acids. These have diverse applications including in drug and pro-drug development, bone targeting, and the design of supramolecular materials.

作用机制

Target of Action

Azido-PEG3-acid is a crosslinker containing an azide (N3) group and a carboxylic acid (CO2H). Its primary targets are primary amine groups . The terminal carboxylic acid of Azido-PEG3-acid can react with these primary amine groups in the presence of activators such as EDC or HATU, forming a stable amide bond .

Mode of Action

The azide group of Azido-PEG3-acid enables Click Chemistry . Click Chemistry is a type of chemical reaction that joins small units together with covalent bonds. It is highly efficient, wide in scope, and creates only byproducts that can be removed without chromatography. The azide group of Azido-PEG3-acid can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of Azido-PEG3-acid’s action is the formation of a stable amide bond with primary amine groups . This can be used in various applications, including the synthesis of complex molecules in drug development.

Action Environment

The action of Azido-PEG3-acid is influenced by the presence of activators such as EDC or HATU, which are necessary for the formation of the amide bond . Additionally, the reaction likely requires an aqueous environment, given that the hydrophilic PEG spacer increases solubility in such media .

属性

IUPAC Name |

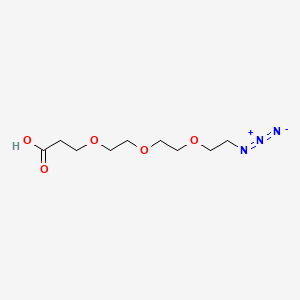

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c10-12-11-2-4-16-6-8-17-7-5-15-3-1-9(13)14/h1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJGWKZZFZMGGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG3-acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B605748.png)

![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)